

A Spectroscopic Comparison of Ethyl Cyclohexylacetate and Its Precursors

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Compound of Interest

Compound Name: *Ethyl cyclohexylacetate*

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A detailed analysis of the spectral characteristics of **ethyl cyclohexylacetate**, cyclohexanecarboxylic acid, and ethanol, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document presents key spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and visual representations of the chemical synthesis and analytical workflow.

Introduction

Ethyl cyclohexylacetate, an ester with applications in fragrance and as a flavoring agent, is synthesized from the precursors cyclohexanecarboxylic acid and ethanol. A thorough understanding of the spectroscopic properties of the final product and its starting materials is crucial for reaction monitoring, quality control, and characterization. This guide provides a comparative analysis of the key spectral features of these three compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, NMR, and MS analyses of **ethyl cyclohexylacetate**, cyclohexanecarboxylic acid, and ethanol.

Infrared (IR) Spectroscopy

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
Ethyl Cyclohexylacetate	~1735	C=O (Ester)
	~1170	C-O (Ester)
	~2930, ~2850	C-H (Alkyl)
Cyclohexanecarboxylic Acid	~1700	C=O (Carboxylic Acid)
	~3000-2500 (broad)	O-H (Carboxylic Acid)
	~2930, ~2850	C-H (Alkyl)
Ethanol	~3350 (broad)	O-H (Alcohol) [1] [2]
	~2980	C-H (Alkyl) [1]
	~1050	C-O (Alcohol) [1] [2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts, δ ppm)

Compound	Proton Environment	Chemical Shift (ppm)	Multiplicity	Integration
Ethyl Cyclohexylacetate e	-O-CH ₂ -CH ₃	~4.1	Quartet	2H
-CH ₂ -C=O	~2.2	Doublet	2H	
Cyclohexyl protons	~1.0-2.0	Multiplet	11H	
-O-CH ₂ -CH ₃	~1.2	Triplet	3H	
Cyclohexanecarb oxylic Acid	-COOH	~12.0	Singlet (broad)	1H
-CH-COOH	~2.3	Multiplet	1H	
Cyclohexyl protons	~1.2-2.0	Multiplet	10H	
Ethanol	-OH	Variable (~2-5)	Singlet (broad)[3]	1H
-CH ₂ -	~3.6	Quartet[3]	2H	
-CH ₃	~1.2	Triplet[3]	3H	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts, δ ppm)

Compound	Carbon Environment	Chemical Shift (ppm)
Ethyl Cyclohexylacetate	C=O (Ester)	~173
-O-CH ₂ -CH ₃	~60	
-CH ₂ -C=O	~41	
Cyclohexyl carbons	~25-35	
-O-CH ₂ -CH ₃	~14	
Cyclohexanecarboxylic Acid	C=O (Carboxylic Acid)	~180
-CH-COOH	~43	
Cyclohexyl carbons	~25-29	
Ethanol	-CH ₂ -OH	~58[4]
-CH ₃	~18[4]	

Mass Spectrometry (MS)

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
Ethyl Cyclohexylacetate	170	125, 101, 88, 81
Cyclohexanecarboxylic Acid	128	111, 83, 55
Ethanol	46[5]	45, 31 (base peak)[5], 29

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples (**ethyl cyclohexylacetate** and ethanol) were analyzed as a thin film between two sodium chloride plates. The solid sample (cyclohexanecarboxylic acid) was analyzed as a KBr pellet. The spectra were recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

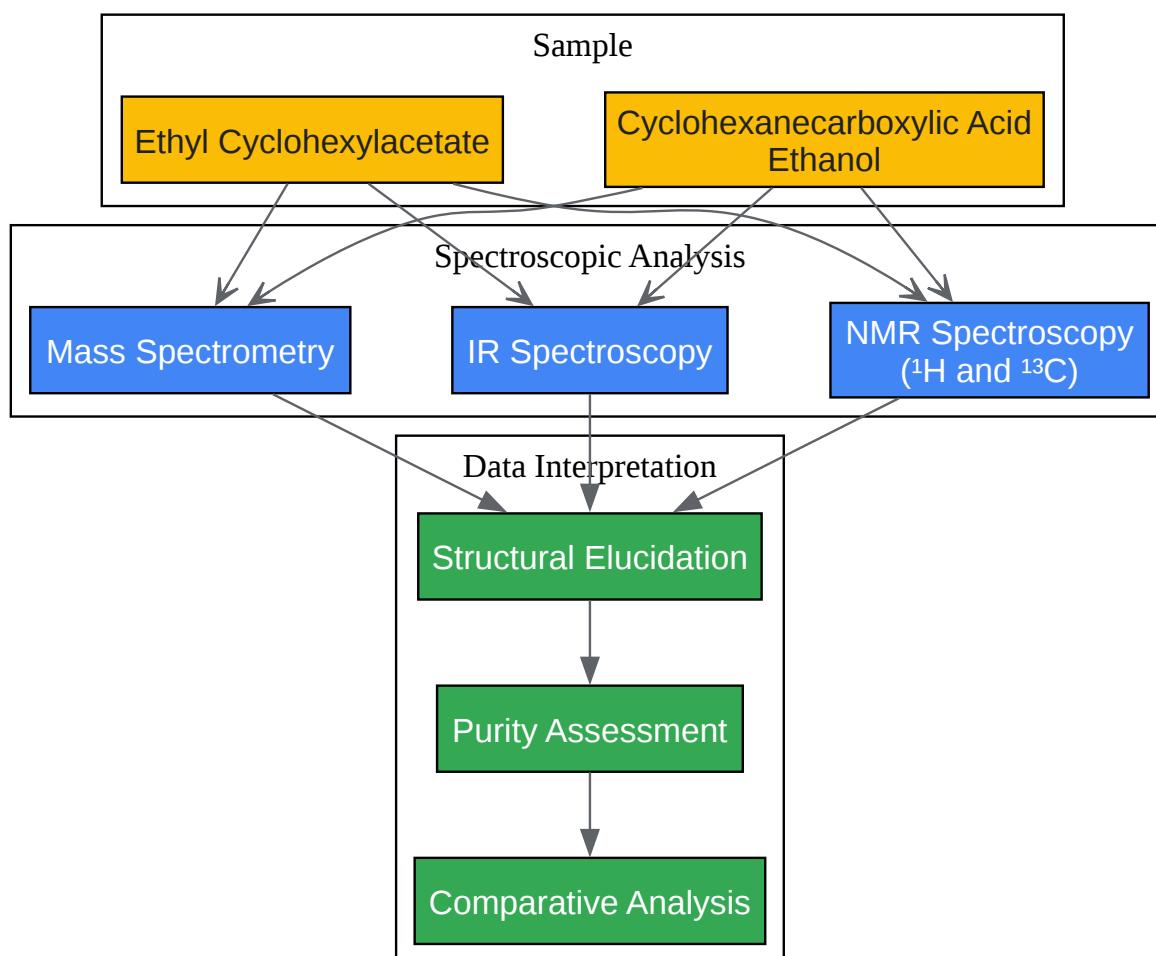
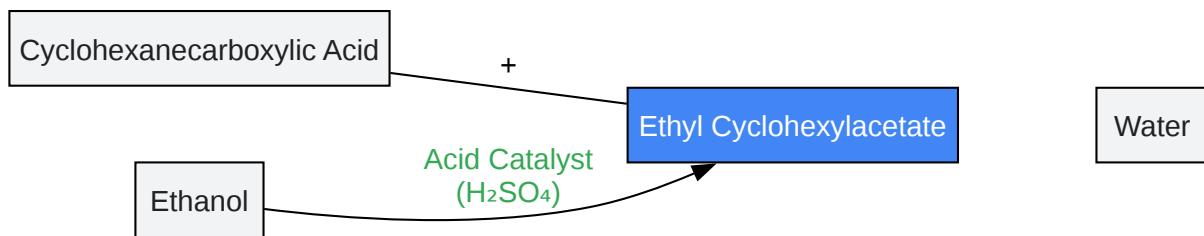
¹H and ¹³C NMR spectra were obtained on a 300 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced via direct infusion or through a gas chromatograph (GC-MS). The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Visualizing the Synthesis and Analysis

The following diagrams, generated using the DOT language, illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic analysis.



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